molecular formula C12H10ClFN2 B15066829 (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine CAS No. 1346692-15-6

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B15066829
CAS No.: 1346692-15-6
M. Wt: 236.67 g/mol
InChI Key: SZGHBNPDDGTGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is a small organic molecule featuring a pyridine core substituted with a methanamine group at the 3-position and a 5-chloro-2-fluorophenyl ring at the 5-position. Its molecular formula is C₁₂H₁₀ClFN₂, with a molecular weight of 248.68 g/mol and CAS number 1346692-32-7 . The fluorine and chlorine substituents are positioned to modulate electronic effects (e.g., electron withdrawal) and steric interactions, which are critical in drug design for optimizing binding affinity and metabolic stability.

Properties

CAS No.

1346692-15-6

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

[5-(5-chloro-2-fluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10ClFN2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

SZGHBNPDDGTGJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzene and pyridine derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nitration.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable amine reagent under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Automated Systems: Automated systems for reagent addition, temperature control, and monitoring of reaction progress.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinylmethanamine derivatives , which are explored in medicinal chemistry for applications ranging from kinase inhibitors to central nervous system modulators. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine Pyridine-3-CH₂NH₂; Phenyl-5-Cl, 2-F C₁₂H₁₀ClFN₂ 248.68 1346692-32-7 Dual halogenation enhances electronic effects; pyridine provides π-stacking capability .
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine Pyridine-3-CH₂NH₂; Phenyl-4-Cl C₁₂H₁₁ClN₂ 218.69 1260180-20-8 Lacks fluorine, reducing electron-withdrawing effects; simpler halogenation pattern .
(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride Pyridine-2-CH₂NH₂; Pyridine-5-Cl, 3-F C₆H₇Cl₂FN₂ 197.04 1257535-29-7 Halogens on pyridine ring; hydrochloride salt improves solubility .
(5-(Trifluoromethyl)pyridin-3-yl)methanamine Pyridine-3-CH₂NH₂; Pyridine-5-CF₃ C₇H₇F₃N₂ 176.14 766513-53-5 Trifluoromethyl group increases lipophilicity and metabolic stability .
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine Pyridine-3-CH₂NH₂; Phenyl-4-F C₁₂H₁₁FN₂ 202.23 N/A Single fluorine substitution; lower molecular weight .

Key Research Findings

Substituent Position and Electronic Effects: The 5-chloro-2-fluorophenyl group in the target compound introduces meta- and para-halogenation, creating a distinct dipole moment compared to analogs like (5-(4-chlorophenyl)pyridin-3-yl)methanamine (mono-substituted para-Cl).

Impact of Heterocycle Variation :

  • Replacing pyridine with thiophene (e.g., (5-Chlorothiophen-2-yl)methanamine ) reduces aromatic π-stacking capacity but increases sulfur-mediated hydrophobic interactions .
  • Trifluoromethyl groups (e.g., (5-(Trifluoromethyl)pyridin-3-yl)methanamine ) significantly boost lipophilicity (logP), enhancing blood-brain barrier penetration .

Safety and Solubility: The hydrochloride salt form of (5-chloro-3-fluoropyridin-2-yl)methanamine improves aqueous solubility, a critical factor for in vivo bioavailability . No acute toxicity data are available for the target compound, but structurally related methanamine derivatives (e.g., sulfonamide analogs in ) show moderate safety profiles in preclinical studies .

Biological Activity

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine, with the chemical formula C11_{11}H10_{10}ClF N, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with both chlorine and fluorine, which may enhance its lipophilicity and biological activity compared to similar compounds.

Chemical Structure

The molecular structure of this compound includes:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Substituents : A chloro group and a fluoro group on the phenyl ring.

Biological Activity

The biological activity of this compound has been linked to its potential as a pharmacological agent. Compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may have efficacy against certain cancer types, potentially acting through pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : The compound's structural features may contribute to its effectiveness against bacterial and fungal infections.
  • Neurological Effects : There is interest in its potential interactions with neurotransmitter systems, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsSource
AnticancerPotential efficacy against various cancer cell lines
AntimicrobialActivity against specific bacterial strains
Neurological ModulationInteraction with nAChRs; potential cognitive enhancement

Case Studies

  • Anticancer Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction.
  • Antimicrobial Assays : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Neuropharmacological Investigations : Research has indicated that this compound may act as a positive allosteric modulator for nAChRs, enhancing synaptic transmission and potentially improving cognitive function.

The biological activity of this compound is believed to involve:

  • Receptor Interaction : Binding to specific receptors in the central nervous system, particularly nAChRs, which play a critical role in neurotransmission.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in cancer cell metabolism or bacterial growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.